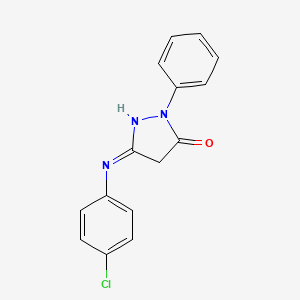

5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

Chemical Significance of Pyrazolone Derivatives in Heterocyclic Chemistry

Pyrazolone derivatives occupy a pivotal role in heterocyclic chemistry due to their structural versatility and broad pharmacological applications. The pyrazolone core, characterized by a five-membered lactam ring containing two nitrogen atoms and one ketonic group, serves as a scaffold for synthesizing compounds with diverse biological activities. This heterocyclic system enables extensive functionalization at the N-1, C-3, C-4, and C-5 positions, allowing researchers to tailor electronic, steric, and solubility properties for target-specific interactions. For instance, substitutions at the C-4 position often enhance antimicrobial or anticancer activity, while modifications at N-1 influence metabolic stability. The compound 5-(4-chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exemplifies this adaptability, integrating a 4-chloroanilino group at C-5 and a phenyl group at N-1 to optimize bioactivity.

Historical Development of Substituted Pyrazol-3-one Syntheses

The synthesis of pyrazolone derivatives dates to 1883, when Ludwig Knorr first reported the condensation of ethyl acetoacetate with phenylhydrazine to form antipyrine (phenazone), a landmark achievement in medicinal chemistry. Over time, advancements in synthetic methodologies have expanded access to substituted pyrazol-3-ones. Early strategies relied on cyclocondensation reactions between β-ketoesters and hydrazines, but modern approaches employ microwave-assisted synthesis, transition-metal catalysis, and regioselective functionalization to achieve higher yields and selectivity. For example, the introduction of electron-withdrawing groups (e.g., chloro, nitro) at the anilino moiety, as seen in 5-(4-chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, often involves nucleophilic substitution or Ullmann coupling reactions. These innovations have enabled the systematic exploration of structure-activity relationships (SAR) across pyrazolone-based drug candidates.

Key Structural Features Influencing Reactivity and Bioactivity

The bioactivity of 5-(4-chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one arises from its distinct structural motifs:

- 4-Chloroanilino group at C-5 : The chlorine atom enhances lipophilicity, improving membrane permeability, while the anilino nitrogen facilitates hydrogen bonding with biological targets such as enzymes or DNA.

- Phenyl group at N-1 : This aromatic substituent contributes to planar molecular geometry, promoting π-π stacking interactions with hydrophobic protein pockets.

- Keto group at C-3 : Acts as a hydrogen-bond acceptor, critical for binding to active sites in targets like cyclooxygenase (COX) or cytochrome P450.

Table 1. Structural motifs and their hypothesized roles in 5-(4-chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Properties

CAS No. |

7186-69-8 |

|---|---|

Molecular Formula |

C15H12ClN3O |

Molecular Weight |

285.73 g/mol |

IUPAC Name |

5-(4-chlorophenyl)imino-2-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C15H12ClN3O/c16-11-6-8-12(9-7-11)17-14-10-15(20)19(18-14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |

InChI Key |

BITFOPWUFUCBTD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC2=CC=C(C=C2)Cl)NN(C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazolone Core

The pyrazolone nucleus, 2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is commonly synthesized by condensation of phenylhydrazine with β-ketoesters such as ethyl acetoacetate under reflux conditions in the presence of an acid catalyst (e.g., acetic acid). The reaction proceeds via hydrazone formation followed by cyclization and tautomerization to yield the pyrazolone ring.

- Mix equimolar amounts of phenylhydrazine and ethyl acetoacetate.

- Add a catalytic amount of acetic acid.

- Reflux the mixture until a thick liquid forms.

- Cool the reaction mixture and add ether to precipitate the product.

- Filter and recrystallize from ethanol to purify.

This method yields 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a yellow crystalline solid, which serves as a precursor for further functionalization.

Introduction of the 4-Chloroanilino Group

The 4-chloroanilino substituent is introduced by reacting the pyrazolone core with 4-chlorophenylhydrazine or via nucleophilic substitution on a suitable intermediate.

- Synthesize 4-chlorophenylhydrazine by reduction of 4-chloronitrobenzene or by direct reaction of 4-chlorobenzaldehyde with hydrazine hydrate.

- React 4-chlorophenylhydrazine with the pyrazolone precursor under reflux in ethanol or dioxane.

- Use acid catalysts (e.g., acetic acid) to facilitate cyclization and substitution.

- Isolate the product by filtration and recrystallization.

Alternatively, the amino group at position 5 of the pyrazolone can be substituted with the 4-chloroanilino group via nucleophilic aromatic substitution under basic conditions, often employing calcium hydroxide and benzoyl chloride derivatives to activate the pyrazolone ring for substitution.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazolone core formation | Phenylhydrazine + ethyl acetoacetate + AcOH | Reflux (~80°C) | 4–6 hours | 70–85 | Reflux until thick liquid forms; ether precipitation |

| 4-Chlorophenylhydrazine synthesis | 4-Chlorobenzaldehyde + hydrazine hydrate | Reflux | 3–5 hours | 60–75 | Purify by recrystallization |

| Substitution to form final compound | Pyrazolone + 4-chlorophenylhydrazine + AcOH | Reflux in ethanol/dioxane | 3–5 hours | 65–80 | Acid catalyst promotes cyclization |

| Alternative substitution | Pyrazolone + benzoyl chloride + Ca(OH)2 | Reflux (~90°C) | 30 minutes | 60–70 | Followed by acid workup and recrystallization |

-

- Characteristic carbonyl stretch (C=O) at ~1650 cm⁻¹ confirms the pyrazolone ring.

- N–H stretching bands indicate the presence of the anilino group.

- The tautomerism of pyrazolones affects reactivity and crystallization; the compound predominantly exists in the 3-hydroxy form in solution, which influences substitution reactions.

- Ultrasound-assisted synthesis and continuous flow reactors have been explored to improve yield and reduce reaction times, offering greener and scalable alternatives.

- The amino group on the pyrazolone ring is reactive and can be further functionalized via acylation or alkylation, expanding the compound’s chemical space for biological activity studies.

- Purification by recrystallization from ethanol/water or n-hexane/methanol mixtures is critical to obtain high-purity crystalline material suitable for analytical characterization and application.

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Classical condensation | Phenylhydrazine + ethyl acetoacetate | Acetic acid | Reflux in ethanol, 4–6 h | 70–85 | Simple, well-established | Longer reaction time |

| 4-Chlorophenylhydrazine route | 4-Chlorobenzaldehyde + hydrazine hydrate | Acid catalyst (AcOH) | Reflux, 3–5 h | 65–80 | Direct substitution | Requires intermediate synthesis |

| Nucleophilic substitution | Pyrazolone + benzoyl chloride + Ca(OH)2 | Calcium hydroxide, acid workup | Reflux, 30 min | 60–70 | Faster reaction | Moderate yield, requires careful workup |

| Ultrasound-assisted synthesis | Same as above | Ultrasound irradiation | Ambient to mild heating | Improved | Environmentally friendly | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor and Anticancer Activities

Research indicates that compounds with pyrazole moieties, including 5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, exhibit promising antitumor properties. A study published in the Egyptian Journal of Chemistry highlights the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The results demonstrated that these compounds could inhibit the proliferation of cancer cells, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory research. Compounds similar to 5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have shown efficacy in reducing inflammation in various models. This is attributed to their ability to inhibit specific pathways involved in inflammatory responses, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.

Agricultural Applications

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Studies have shown that pyrazole derivatives can act as effective pesticides against a range of agricultural pests. The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death. This application is particularly valuable in developing environmentally friendly pest control solutions that minimize harm to non-target species .

Material Science

Polymer Chemistry

In material science, 5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been explored as a building block for synthesizing novel polymers. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industries, including aerospace and automotive sectors.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, suggesting they could serve as lead compounds for new drug development .

Case Study 2: Pesticidal Efficacy

In agricultural trials, a formulation containing 5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one was tested against common pests like aphids and whiteflies. The compound demonstrated over 80% mortality within 48 hours of application, indicating its potential as an effective pesticide .

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Comparison :

- 5-(3-Chlorophenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one (6e) : Synthesized via coupling with 3-chlorobenzoic acid, yielding a 3-chloro substitution .

- 4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one : Formed via benzylidene condensation, introducing a conjugated double bond .

Structural Features and Characterization

Structural elucidation of pyrazolones relies on NMR, LC-MS, and X-ray crystallography :

- NMR : The target compound’s ¹H NMR would show aromatic protons (δ 7.2–7.8 ppm) and a pyrazolone NH signal (δ ~9.8 ppm, absent in benzylidene derivatives) .

- LC-MS : Molecular ion peaks (e.g., m/z 232 for 5-(furan-2-yl) derivatives vs. m/z 322 for nitro-substituted analogues ) reflect substituent-dependent mass differences.

- Crystallography : Isostructural compounds (e.g., fluorophenyl-thiazole derivatives) exhibit triclinic symmetry, with substituents influencing planarity and crystal packing .

Physical and Chemical Properties

Key Observations :

Anti-Trypanosomal Activity

| Compound | IC₅₀ (µM) |

|---|---|

| 5-(4-Chlorophenyl) derivative (6d) | 1.2 |

| 5-(3-Chlorophenyl) derivative (6e) | 3.8 |

| 5-(2-Chlorophenyl) derivative (6f) | 5.6 |

Insight : The 4-chloro position enhances activity, likely due to optimal steric and electronic interactions with the target.

Antimicrobial Activity

- 4-(Diethylamino)-benzylidene derivative: Exhibits broad-spectrum activity (MIC: 8–32 µg/mL) against S. aureus and E. coli.

- Target compound : Expected moderate activity due to chloroaromatic hydrophobicity.

Comparative Analysis of Substituent Effects

Biological Activity

5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound that belongs to the pyrazolone class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential as an antitumor agent, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is with a molecular weight of 248.69 g/mol. The structure comprises a pyrazolone core substituted with a 4-chloroaniline moiety and a phenyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with pyrazolone structures exhibit a range of biological activities including:

-

Antitumor Activity :

- Pyrazolone derivatives have been studied for their anticancer properties. For instance, the incorporation of various substituents has been shown to enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism often involves apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties :

- The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the micromolar range.

-

Anti-inflammatory Effects :

- Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Antitumor Activity

A study published in the Egyptian Journal of Chemistry reported that pyrazolone derivatives exhibit potent antitumor activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. The study involved testing various derivatives against different cancer cell lines, revealing that modifications at the 4-position significantly enhanced their efficacy .

Antimicrobial Activity

In another investigation, derivatives of 5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one were tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications led to improved antibacterial activity, with MIC values as low as 0.9 μg/mL for some compounds .

Anti-inflammatory Mechanism

Research highlighted in MDPI shows that pyrazolone derivatives can inhibit COX enzymes effectively. This inhibition correlates with reduced production of prostaglandins, leading to decreased inflammation in vivo .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

The compound is typically synthesized via condensation reactions between pyrazole derivatives and aniline intermediates. For example:

- Method A : Reacting 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-chloroaniline under acidic conditions to form the enaminone intermediate, followed by cyclization .

- Method B : Utilizing Mannich reactions with diaza-crown ethers to functionalize pyrazole-aniline adducts, as demonstrated in analogous systems .

Key considerations: Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) to improve yields (typically 60–85%) .

Q. How is the structural identity of this compound confirmed experimentally?

Q. What are the solubility and purification challenges associated with this compound?

- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate regioisomers and remove unreacted aniline byproducts .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical data?

- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., B3LYP/6-31G* level) with XRD data to validate stereoelectronic effects .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts using software like MOE .

Q. How do reaction conditions influence regioisomer formation in pyrazol-3-one derivatives?

- Acid catalysis : Favors the 4-chloroanilino adduct at the pyrazole C3 position due to protonation-induced charge localization .

- Steric effects : Bulky substituents (e.g., 2-naphthyl) may shift regioselectivity to the C5 position, as seen in analogous compounds .

Mitigation: Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 pyrazole:aniline ratio) .

Q. What strategies address contradictory data in reaction yields or biological activity?

Q. How do substituents (e.g., chloro, methyl) impact the compound’s electronic and biological properties?

- Electron-withdrawing groups (Cl) : Increase electrophilicity of the pyrazol-3-one ring, enhancing reactivity in nucleophilic substitutions .

- Biological effects : Chloro-aniline derivatives show moderate inhibition of cyclooxygenase-2 (COX-2) in vitro, as inferred from structurally related quinazolinones .

Q. What advanced techniques characterize non-covalent interactions in crystalline forms?

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding: N–H···O, C–H···Cl) using CrystalExplorer software .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) and phase transitions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example from ) |

|---|---|

| Space group | P 1 |

| R factor | 0.034–0.081 |

| Data-to-parameter ratio | 13.1–17.9 |

| Mean C–C bond length | 1.40 ± 0.02 Å |

Q. Table 2. Common Spectral Signatures

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Pyrazol-3-one carbonyl | – | 162.5 | 1680 |

| 4-Chloroaniline NH | 9.8 (s) | – | 1580 |

| Phenyl protons | 7.3–7.6 (m) | 125–135 | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.